molecular formula C14H13N5O2S B2660761 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1206995-92-7

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2660761
CAS RN: 1206995-92-7
M. Wt: 315.35
InChI Key: QKIUVDGOWGYBGN-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as OPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. OPET is a small molecule that belongs to the thiazole family and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to modulate the expression of certain genes that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can induce apoptosis, inhibit cell proliferation, and decrease the expression of certain oncogenes. N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has also been shown to decrease the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one limitation of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. One potential area of research is the development of novel formulations that can improve the solubility and bioavailability of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide and identify its molecular targets. Finally, the potential of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Conclusion
In conclusion, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a promising small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method has been optimized to obtain high yields and purity, and it has been shown to exhibit various biochemical and physiological effects. While there are some limitations to its use in lab experiments, the future directions for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide research are promising and warrant further investigation.

Synthesis Methods

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves a multi-step process that includes the reaction of 2-aminopyridazine with ethyl acrylate, followed by cyclization with 2-bromo-1-(pyrrol-1-yl)ethanone and thioamide formation with thiosemicarbazide. The final product is obtained after purification by column chromatography and recrystallization. This synthesis method has been optimized to obtain high yields and purity of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been studied extensively in the field of drug discovery and development. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-12-4-3-5-16-19(12)9-6-15-13(21)11-10-22-14(17-11)18-7-1-2-8-18/h1-5,7-8,10H,6,9H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIUVDGOWGYBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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